3-Iodo-2-methyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine hydrochloride
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Overview
Description
3-Iodo-2-methyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine hydrochloride is a heterocyclic compound with significant potential in various scientific fields. This compound is characterized by its unique structure, which includes an iodine atom, a methyl group, and a tetrahydropyrazolo[1,5-a]pyrazine core. The hydrochloride salt form enhances its solubility and stability, making it suitable for various applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Iodo-2-methyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine hydrochloride typically involves multiple steps:
Formation of the Pyrazolo[1,5-a]pyrazine Core: This step involves the cyclization of appropriate precursors under controlled conditions. Common reagents include hydrazine derivatives and diketones.
Methylation: The methyl group is introduced using methylating agents like methyl iodide in the presence of a base.
Hydrochloride Formation: The final step involves converting the free base into its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. Techniques such as continuous flow synthesis and automated reactors can be employed to scale up the production efficiently.
Chemical Reactions Analysis
Types of Reactions
3-Iodo-2-methyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine hydrochloride undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other substituents using nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding oxides or reduction to remove the iodine atom.
Coupling Reactions: It can participate in coupling reactions to form larger, more complex molecules.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide or thiols can be used under mild conditions.
Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate are commonly used.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are employed.
Major Products
The major products formed from these reactions include substituted pyrazolo[1,5-a]pyrazines, deiodinated derivatives, and coupled products with various functional groups.
Scientific Research Applications
3-Iodo-2-methyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine hydrochloride has diverse applications in scientific research:
Chemistry: It serves as a building block for synthesizing complex heterocyclic compounds.
Biology: The compound is used in studying enzyme inhibition and protein interactions.
Industry: The compound is utilized in the synthesis of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-Iodo-2-methyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine hydrochloride involves its interaction with specific molecular targets:
Molecular Targets: The compound may target enzymes, receptors, or nucleic acids, depending on its application.
Pathways Involved: It can modulate biochemical pathways by inhibiting or activating specific proteins, leading to desired biological effects.
Comparison with Similar Compounds
Similar Compounds
- 3-Bromo-2-methyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine hydrochloride
- 3-Chloro-2-methyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine hydrochloride
- 2-Methyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine hydrochloride
Uniqueness
3-Iodo-2-methyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine hydrochloride is unique due to the presence of the iodine atom, which imparts distinct reactivity and biological activity compared to its bromo, chloro, and non-halogenated counterparts. The iodine atom can participate in specific interactions, enhancing the compound’s utility in various applications.
Biological Activity
3-Iodo-2-methyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine hydrochloride is a synthetic organic compound belonging to the pyrazolopyrazine family. Characterized by its unique structure that features a tetrahydropyridazine ring fused with a pyrazine moiety, this compound has garnered attention for its diverse biological activities and potential applications in medicinal chemistry and drug development. This article delves into the biological activity of this compound, supported by data tables and relevant research findings.
- Molecular Formula : C9H10ClI1N3
- Molecular Weight : Approximately 299.54 g/mol
- Appearance : White to off-white crystalline powder
Biological Activities
Research indicates that this compound exhibits significant biological activities across various domains:
Antimicrobial Activity
The compound has been investigated for its potential as an antimicrobial agent. Studies show that it displays activity against various pathogens, suggesting its utility in developing new antimicrobial therapies.
Antitumor Activity
Preliminary studies have indicated that this compound may possess anticancer properties. For instance, related compounds in the pyrazole family have demonstrated inhibitory effects on key cancer-related enzymes and pathways.
The mechanism of action involves interactions with specific molecular targets such as enzymes and receptors. The presence of the iodine substituent is crucial as it enhances lipophilicity and alters interaction profiles with biological targets. This modification may lead to increased binding affinity and specificity towards these targets.
Comparative Analysis with Related Compounds
A comparative analysis highlights the unique aspects of this compound in relation to structurally similar compounds:
Compound Name | Structure Features | Unique Aspects |
---|---|---|
2-Methyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine dihydrochloride | Lacks iodine substitution | Demonstrates different biological activity |
4-Amino-2-methyl-pyrazolo[1,5-a]pyrazine | Contains an amino group instead of iodine | Potentially different pharmacological properties |
3-Bromo-2-methyl-pyrazolo[1,5-a]pyrazine | Brominated analog | May exhibit distinct reactivity and interactions |
Case Studies and Research Findings
Several studies have been conducted to elucidate the biological activity of this compound:
- Antimicrobial Studies : Research has shown that derivatives of pyrazolo compounds exhibit significant antifungal activity. For instance, related pyrazole carboxamides demonstrated notable efficacy against fungal strains .
- Antitumor Research : A study highlighted that certain pyrazole derivatives possess good inhibitory activity against cancer-related kinases such as BRAF(V600E) and EGFR . This suggests that this compound may also exhibit similar properties.
- Cholinesterase Inhibition : Investigations into related pyrazole derivatives have shown their potential as cholinesterase inhibitors . This activity is particularly relevant for therapeutic strategies targeting neurodegenerative diseases like Alzheimer's.
Properties
IUPAC Name |
3-iodo-2-methyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10IN3.ClH/c1-5-7(8)6-4-9-2-3-11(6)10-5;/h9H,2-4H2,1H3;1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OIWFWTMYCVITBM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN2CCNCC2=C1I.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11ClIN3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.54 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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